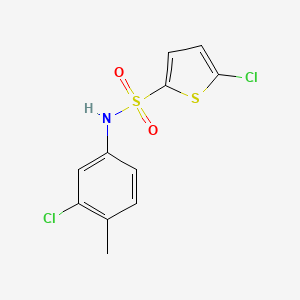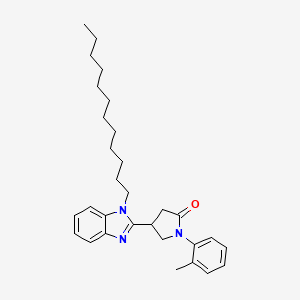
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a dichlorobenzyl group and a methoxyphenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: 3,4-dichlorobenzyl chloride and 4-methoxyphenylacetic acid.
Formation of Intermediate: The reaction begins with the formation of an intermediate by reacting 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The intermediate is then subjected to amidation using a suitable amine, such as ammonia or an amine derivative, under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or antimicrobial agents.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorobenzyl)-3-phenylpropanamide: Lacks the methoxy group, which may influence its biological activity and chemical reactivity.
N-(3,4-dichlorobenzyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its pharmacological properties.
Uniqueness
N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both dichlorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-22-14-6-2-12(3-7-14)5-9-17(21)20-11-13-4-8-15(18)16(19)10-13/h2-4,6-8,10H,5,9,11H2,1H3,(H,20,21) |
Clé InChI |
LMIOQAXCVIVRCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylbutan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978099.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10978104.png)

![1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)

![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)
![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)
